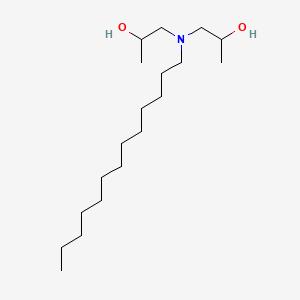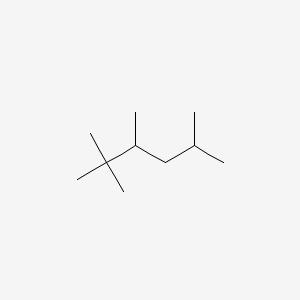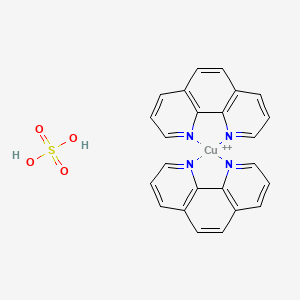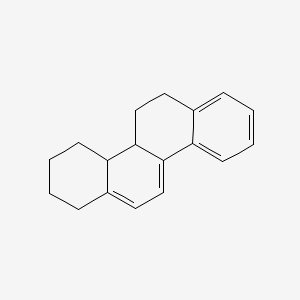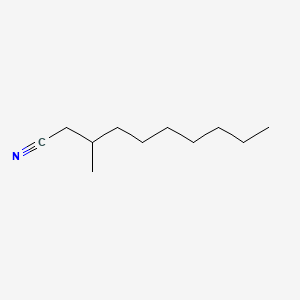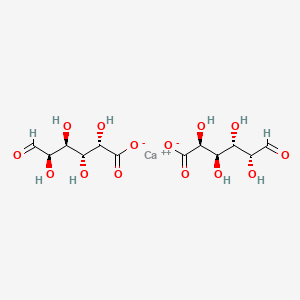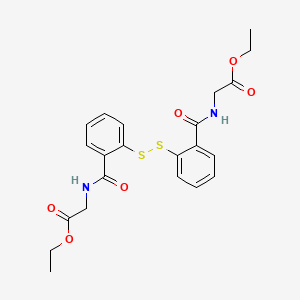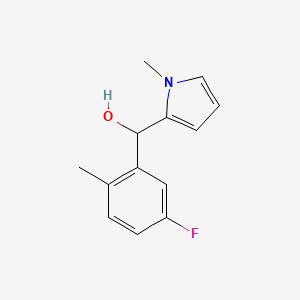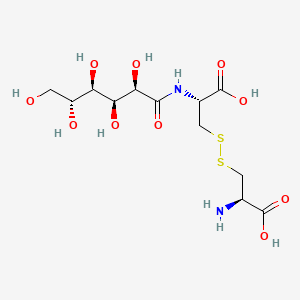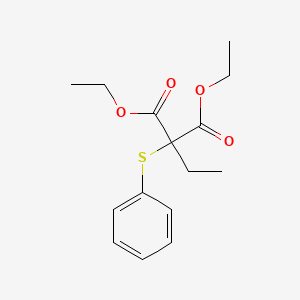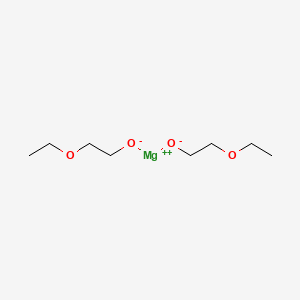
1-Dotetracontene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dotetracontene is a long-chain hydrocarbon with the molecular formula C42H84 . It is an alkene, characterized by the presence of a double bond between two carbon atoms. This compound is part of the larger family of alkenes, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond.
Métodos De Preparación
1-Dotetracontene can be synthesized through various methods, including:
Synthetic Routes: One common method involves the oligomerization of smaller alkenes, such as ethylene, using catalysts like Ziegler-Natta catalysts. This process involves the repeated addition of ethylene units to form the long-chain this compound.
Reaction Conditions: The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of long-chain hydrocarbons.
Industrial Production Methods: Industrially, this compound can be produced through the Fischer-Tropsch synthesis, which converts carbon monoxide and hydrogen into hydrocarbons using metal catalysts like iron or cobalt.
Análisis De Reacciones Químicas
1-Dotetracontene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or ozone. The major products formed are alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of the corresponding alkane, dotetracontane.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are added to the double bond, can produce dihalogenated products.
Aplicaciones Científicas De Investigación
1-Dotetracontene has several applications in scientific research:
Chemistry: It is used as a reference standard in chromatographic techniques to analyze complex mixtures of hydrocarbons.
Biology: Studies have explored its role in biological membranes and its interactions with other biomolecules.
Medicine: Research is ongoing to investigate its potential as a biomarker for certain diseases.
Industry: It is used in the production of lubricants, waxes, and other industrial products due to its long hydrocarbon chain
Mecanismo De Acción
The mechanism of action of 1-Dotetracontene involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: The compound can influence metabolic pathways, particularly those involving lipid metabolism, due to its hydrophobic nature.
Comparación Con Compuestos Similares
1-Dotetracontene can be compared with other long-chain alkenes:
Dotetracontane: This is the fully saturated analog of this compound, with the molecular formula C42H86. Unlike this compound, dotetracontane lacks a double bond and is more stable.
Other Alkenes: Similar compounds include 1-Tetracontene (C40H80) and 1-Hexacontene (C60H120), which differ in the length of their carbon chains. .
Propiedades
Número CAS |
21807-60-3 |
|---|---|
Fórmula molecular |
C42H84 |
Peso molecular |
589.1 g/mol |
Nombre IUPAC |
dotetracont-1-ene |
InChI |
InChI=1S/C42H84/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-42H2,2H3 |
Clave InChI |
DAKORSMMZYCPOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


